1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

Catalog No.
S1962897
CAS No.
1354631-77-8
M.F
C12H15NO
M. Wt
189.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

CAS Number

1354631-77-8

Product Name

1-(benzofuran-5-yl)-N-Methylpropan-2-aMine

IUPAC Name

1-(1-benzofuran-5-yl)-N-methylpropan-2-amine

Molecular Formula

C12H15NO

Molecular Weight

189.25

InChI

InChI=1S/C12H15NO/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12/h3-6,8-9,13H,7H2,1-2H3

InChI Key

ZOVRTIPCNFERHY-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)NC

1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) is a benzofuran-substituted amphetamine derivative that acts as a highly efficacious triple monoamine reuptake inhibitor and releaser [1]. In scientific procurement, it is primarily sourced as a premium analytical reference standard for forensic toxicology and as a high-potency pharmacological benchmark in monoamine transporter (MAT) research [2]. By replacing the methylenedioxy ring of MDMA with a benzofuran ring, 5-MAPB offers distinct metabolic and receptor-binding properties, making it a critical bioisosteric analog for advanced drug discovery and in vitro pharmacokinetic modeling [1].

Generic substitution of 5-MAPB with classic entactogens like MDMA or closely related positional isomers like 6-MAPB fails in both analytical and pharmacological workflows [1]. Pharmacologically, 5-MAPB is significantly more potent at evoking transporter-mediated monoamine release than MDMA; substituting it will skew dose-response curves and invalidate high-throughput screening assays [2]. Analytically, 5-MAPB exhibits distinct gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns compared to 6-MAPB and 5-APB [1]. Failure to procure the exact 5-MAPB positional isomer compromises the calibration of forensic mass spectrometry libraries, leading to critical misidentifications in toxicological screening.

Monoamine Transporter Potency and Efficacy

In vitro transporter assays utilizing rat brain synaptosomes demonstrate that 5-MAPB is a highly efficacious substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. When compared directly to classic methylenedioxy compounds, 5-MAPB is at least 3-fold more potent than MDMA and MDA at evoking transporter-mediated monoamine release [1]. This significant quantitative difference requires the specific procurement of 5-MAPB when establishing high-potency positive controls in MAT screening.

Evidence DimensionTransporter-mediated monoamine release potency (DAT, NET, SERT)
Target Compound Data5-MAPB (Nanomolar potency releaser)
Comparator Or BaselineMDMA / MDA
Quantified Difference>3-fold higher potency for 5-MAPB in evoking transporter-mediated release
ConditionsIn vitro monoamine transporter assays in rat brain synaptosomes

Procurement of 5-MAPB is essential for researchers requiring a high-potency benchmark to accurately calibrate monoamine transporter screening assays.

Analytical Differentiation for Forensic Standards

For forensic and clinical toxicology, the precise identification of positional isomers is mandatory. 5-MAPB can be unambiguously differentiated from its positional isomer 6-MAPB and its primary amine analog 5-APB using GC-MS and LC-(HR)-MSn techniques [1]. The distinct mass spectral fragmentation patterns in biological matrices (such as urine and plasma) ensure that 5-MAPB provides a unique analytical fingerprint [1]. Procuring the exact 5-MAPB standard is therefore critical for validating mass spectrometry libraries and avoiding false positives in routine toxicological screening.

Evidence DimensionMass spectral fragmentation detectability
Target Compound Data5-MAPB (Distinct positional isomer fragmentation)
Comparator Or Baseline6-MAPB and 5-APB
Quantified DifferenceUnambiguous differentiation via GC-MS and LC-(HR)-MSn in biological matrices
ConditionsGC-MS and LC-(HR)-MSn analysis of urine and plasma samples

Guarantees the accuracy of forensic mass spectrometry libraries by preventing cross-identification with closely related benzofuran isomers.

Metabolic Stability and CYP450 Profiling

The bioisosteric replacement of the methylenedioxy ring with a benzofuran ring significantly alters the compound's metabolic fate. While MDMA undergoes rapid CYP2D6-mediated methylenedioxy ring cleavage (demethylenation), 5-MAPB is primarily cleared via N-demethylation (mediated by CYP2B6, CYP2D6, CYP1A2, and CYP2C19) while maintaining a stable benzofuran core [1]. This difference in metabolic stability, observed in pooled human liver microsomes (pHLM), makes 5-MAPB a superior candidate for in vitro pharmacokinetic modeling where avoidance of rapid ring cleavage is desired [1].

Evidence DimensionCYP450-mediated metabolic clearance pathways
Target Compound Data5-MAPB (Stable benzofuran ring; cleared via N-demethylation)
Comparator Or BaselineMDMA (Rapid CYP2D6-mediated methylenedioxy ring cleavage)
Quantified Difference5-MAPB avoids the rapid ring demethylenation characteristic of MDMA
ConditionsIn vitro incubations with pooled human liver microsomes (pHLM)

Provides a metabolically stable bioisosteric benchmark for pharmacokinetic modeling and drug design workflows.

Forensic Toxicology Reference Standards

Due to its distinct GC-MS and LC-MS fragmentation patterns compared to 6-MAPB and 5-APB, 5-MAPB is strictly required as an analytical reference standard to calibrate mass spectrometry libraries and ensure accurate positional isomer identification in clinical and forensic screening [1].

Monoamine Transporter (MAT) Assay Benchmarking

Because 5-MAPB exhibits a >3-fold higher potency for transporter-mediated release than MDMA, it is the preferred high-potency positive control for in vitro DAT, NET, and SERT screening assays in neuropharmacological drug discovery [2].

In Vitro Pharmacokinetic Modeling

The enhanced metabolic stability of the benzofuran ring compared to the methylenedioxy ring of MDMA makes 5-MAPB an essential bioisosteric model compound for studying CYP450-mediated N-demethylation pathways in pooled human liver microsomes (pHLM) without the confounding variable of rapid ring cleavage [3].

XLogP3

2.6

Other CAS

1354631-77-8
1354631-79-0

Wikipedia

5-MAPB
6-MAPB

Dates

Last modified: 08-16-2023

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